lithium;prop-2-enoate
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Overview
Description
Lithium prop-2-enoate, also known as lithium acrylate, is a chemical compound with the formula C₃H₃LiO₂. It is the lithium salt of prop-2-enoic acid (acrylic acid). This compound is known for its applications in various fields, including polymer chemistry and battery technology.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium prop-2-enoate can be synthesized through the reaction of prop-2-enoic acid with lithium hydroxide or lithium carbonate. The reaction typically occurs in an aqueous medium, and the product is isolated by evaporation and crystallization. The general reaction is as follows:
CH2=CHCOOH+LiOH→CH2=CHCOOLi+H2O
Industrial Production Methods
In industrial settings, lithium prop-2-enoate is produced by neutralizing prop-2-enoic acid with lithium hydroxide in large reactors. The reaction mixture is then concentrated, and the product is crystallized out. The crystallized product is filtered, washed, and dried to obtain pure lithium prop-2-enoate.
Chemical Reactions Analysis
Types of Reactions
Lithium prop-2-enoate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(lithium acrylate), which is used in various applications such as superabsorbent polymers.
Addition Reactions: It can participate in addition reactions with electrophiles due to the presence of the double bond in the prop-2-enoate group.
Substitution Reactions: It can undergo substitution reactions where the lithium ion is replaced by other cations.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under controlled temperature conditions.
Addition Reactions: Reagents like halogens or hydrogen halides can be used to add across the double bond.
Substitution Reactions: Reagents such as sodium chloride or potassium chloride can be used to replace lithium with sodium or potassium.
Major Products Formed
Polymerization: Poly(lithium acrylate)
Addition Reactions: Halogenated or hydrogenated derivatives of lithium prop-2-enoate
Substitution Reactions: Sodium prop-2-enoate or potassium prop-2-enoate
Scientific Research Applications
Lithium prop-2-enoate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of superabsorbent polymers and hydrogels.
Battery Technology: It is explored as an electrolyte component in lithium-ion batteries due to its ionic conductivity.
Biomedical Applications: It is used in the development of drug delivery systems and tissue engineering scaffolds.
Industrial Applications: It is used in coatings, adhesives, and sealants due to its polymerizable nature.
Mechanism of Action
The mechanism of action of lithium prop-2-enoate in various applications depends on its chemical structure and reactivity:
Polymerization: The double bond in the prop-2-enoate group allows it to undergo free radical polymerization, forming long polymer chains.
Battery Technology: In lithium-ion batteries, lithium prop-2-enoate acts as an electrolyte, facilitating the movement of lithium ions between the anode and cathode during charge and discharge cycles.
Biomedical Applications: In drug delivery systems, it forms hydrogels that can encapsulate and release drugs in a controlled manner.
Comparison with Similar Compounds
Similar Compounds
Sodium prop-2-enoate: Similar in structure but contains sodium instead of lithium.
Potassium prop-2-enoate: Similar in structure but contains potassium instead of lithium.
Lithium methacrylate: Similar in structure but has a methyl group attached to the double bond.
Uniqueness
Lithium prop-2-enoate is unique due to the presence of lithium, which imparts specific ionic properties that are beneficial in applications such as lithium-ion batteries. Its ability to polymerize also makes it valuable in the production of superabsorbent polymers and hydrogels.
Properties
IUPAC Name |
lithium;prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O2.Li/c1-2-3(4)5;/h2H,1H2,(H,4,5);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAOIFHNXYIRGG-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C=CC(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C=CC(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3LiO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
78.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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